molecular formula C13H21ClN2O B1372057 2-{[1-(4-Propylphenyl)ethyl]amino}acetamide hydrochloride CAS No. 1211629-46-7

2-{[1-(4-Propylphenyl)ethyl]amino}acetamide hydrochloride

Cat. No. B1372057
CAS RN: 1211629-46-7
M. Wt: 256.77 g/mol
InChI Key: DXGJUBZLBBRZRR-UHFFFAOYSA-N
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Description

“2-{[1-(4-Propylphenyl)ethyl]amino}acetamide hydrochloride” is a synthetic compound with the CAS Number: 1211629-46-7 . It has a molecular weight of 256.78 . The compound is also known as PPAA.


Molecular Structure Analysis

The IUPAC name for this compound is 2-{[1-(4-propylphenyl)ethyl]amino}acetamide hydrochloride . The InChI code for this compound is 1S/C13H20N2O.ClH/c1-3-4-11-5-7-12(8-6-11)10(2)15-9-13(14)16;/h5-8,10,15H,3-4,9H2,1-2H3,(H2,14,16);1H .

Scientific Research Applications

Intermediate for Antimalarial Drugs

Research by Magadum and Yadav (2018) indicates that N-(2-Hydroxyphenyl)acetamide, a derivative similar to 2-{[1-(4-Propylphenyl)ethyl]amino}acetamide hydrochloride, is used as an intermediate in the complete natural synthesis of antimalarial drugs. This highlights its potential role in pharmaceutical synthesis.

Anticancer Drug Synthesis

Sharma et al. (2018) synthesized N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, which is structurally related to 2-{[1-(4-Propylphenyl)ethyl]amino}acetamide hydrochloride. Their study, detailed in Molecular Crystals and Liquid Crystals, explored its application in cancer treatment through molecular docking analysis targeting the VEGFr receptor, suggesting potential for similar compounds in oncology.

Structural Analysis in Crystallography

Kalita and Baruah (2010) explored the crystal structure of similar amide derivatives, focusing on their spatial orientation and potential coordination in anion binding. This research, published in CrystEngComm, implies the usefulness of such compounds in crystallography and molecular structural studies.

Development of Potential Pesticides

Research on derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, which is related to 2-{[1-(4-Propylphenyl)ethyl]amino}acetamide hydrochloride, was conducted by Olszewska, Tarasiuk, and Pikus (2009). As reported in Powder Diffraction, these organic compounds were characterized as potential pesticides, indicating a possible application in agriculture.

Catalysis and Chemical Synthesis

Facchetti et al. (2016) in Organometallics synthesized 4-phenyl-2-aminomethylbenzo[h]quinoline hydrochloride, a compound related to 2-{[1-(4-Propylphenyl)ethyl]amino}acetamide hydrochloride, for use in catalysis and ketone reduction. This suggests potential applications in organic synthesis and industrial chemistry.

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-[1-(4-propylphenyl)ethylamino]acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O.ClH/c1-3-4-11-5-7-12(8-6-11)10(2)15-9-13(14)16;/h5-8,10,15H,3-4,9H2,1-2H3,(H2,14,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXGJUBZLBBRZRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(C)NCC(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[1-(4-Propylphenyl)ethyl]amino}acetamide hydrochloride

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